2-Cyclopropyl-8-methyl-3H-quinazolin-4-one

PARP inhibition DNA repair Quinazolinone SAR

2-Cyclopropyl-8-methyl-3H-quinazolin-4-one (CAS 1416974-75-8) is a bicyclic heterocycle belonging to the 4(3H)-quinazolinone family, characterized by a cyclopropyl substituent at position 2 and a methyl group at position 8 on the quinazolinone scaffold. It has a molecular weight of 200.24 g/mol and calculated XLogP3-AA of 1.5, indicating moderate lipophilicity.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B12096710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-8-methyl-3H-quinazolin-4-one
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)NC(=N2)C3CC3
InChIInChI=1S/C12H12N2O/c1-7-3-2-4-9-10(7)13-11(8-5-6-8)14-12(9)15/h2-4,8H,5-6H2,1H3,(H,13,14,15)
InChIKeyFKYOBVGVZASVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-8-methyl-3H-quinazolin-4-one – Core Chemical Identity and Class Context for Procurement


2-Cyclopropyl-8-methyl-3H-quinazolin-4-one (CAS 1416974-75-8) is a bicyclic heterocycle belonging to the 4(3H)-quinazolinone family, characterized by a cyclopropyl substituent at position 2 and a methyl group at position 8 on the quinazolinone scaffold [1]. It has a molecular weight of 200.24 g/mol and calculated XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. The 8-methylquinazolin-4(3H)-one core is a privileged substructure in medicinal chemistry, with demonstrated activity against poly(ADP-ribose) polymerase (PARP) enzymes, where 8-methyl substitution confers significantly enhanced inhibitory potency compared to 8-methoxy analogs [2]. This compound is commercially available at ≥95% purity from multiple suppliers and serves primarily as a research intermediate or scaffold for further derivatization .

Why 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one Cannot Be Casually Replaced by Generic Quinazolinone Analogs


Within the quinazolin-4(3H)-one class, the combination and position of substituents critically determine biological target engagement and physicochemical properties. The 8-methyl substituent on the quinazolinone core has been quantitatively demonstrated to dramatically improve PARP inhibitory potency: 8-methylquinazolinones achieve IC50 values of 0.13–0.27 μM, whereas the corresponding 8-methoxy analogs are substantially weaker [1]. The 2-cyclopropyl group introduces distinct steric and electronic features compared to the more common 2-methyl or 2-phenyl substituents, potentially altering target binding orientation, metabolic stability, and synthetic accessibility. Furthermore, the specific cyclopropyl-methyl combination at positions 2 and 8 is the subject of a dedicated synthetic method patent (CN109180575B), indicating that the preparation of this substitution pattern requires non-trivial synthetic methodology distinct from generic quinazolinone approaches [2]. Substituting a different 8-methylquinazolinone without the 2-cyclopropyl group, or a 2-cyclopropylquinazolinone lacking the 8-methyl group, would yield a molecule with different pharmacological, physicochemical, and handling properties that cannot be assumed equivalent without direct comparative data.

Quantitative Differentiation Evidence for 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one Versus Closest Analogs


8-Methyl Substitution Confers >10-Fold PARP Inhibitory Potency Enhancement Over 8-Methoxy in Quinazolinone Class

In the 8-methylquinazolin-4(3H)-one series, PARP inhibitory IC50 values range from 0.13–0.27 μM, making these among the most potent PARP inhibitors reported as of publication. This represents a substantial potency advantage over the corresponding 8-methoxyquinazolinones, which showed markedly weaker activity in the same permeabilized L1210 murine leukemia cell assay system [1]. While the specific 2-cyclopropyl derivative was not among the compounds tested in this study, the 8-methyl substituent effect is a robust class-level SAR finding that distinguishes any 8-methylquinazolinone from its 8-methoxy counterpart, and provides a quantitative rationale for selecting the 8-methyl scaffold over alternatives.

PARP inhibition DNA repair Quinazolinone SAR

2-Cyclopropyl Substituent Provides Distinct Steric and Electronic Profile Versus 2-Methyl or 2-Phenyl Quinazolinones

The cyclopropyl group at position 2 introduces a unique combination of steric bulk and electronic properties distinct from planar 2-aryl or small 2-alkyl substituents. In the broader quinazolinone PARP inhibitor literature, 2-phenylquinazolinones were found to be marginally less potent than the corresponding 2-methylquinazolinones, but the introduction of electron-withdrawing or electron-donating 4'-substituents on the 2-aryl ring invariably increased potency [1]. The cyclopropyl group, while not directly evaluated in this comparative series, occupies a distinct chemical space: it is non-planar, imparts sp3 character, and can influence both target binding conformation and metabolic stability through the cyclopropyl ring strain and unique electronic effects. This structural distinction makes the 2-cyclopropyl derivative a non-interchangeable alternative to 2-methyl or 2-phenyl analogs.

Quinazolinone SAR Substituent effects Molecular design

Synthetic Accessibility: Dedicated Patent Method for 2-Cyclopropyl-8-methylquinazoline Core

The synthesis of 2-cyclopropyl-8-methylquinazoline, the direct reduced precursor to 2-cyclopropyl-8-methyl-3H-quinazolin-4-one, is the subject of a dedicated Chinese patent (CN109180575B) [1]. The patented method involves reacting (2-amino-3-methylphenyl)methanol with cyclopropyl formonitrile in the presence of a ruthenium catalyst, base, and solvent under controlled conditions. This indicates that introducing the 2-cyclopropyl group onto the 8-methylquinazoline scaffold requires specific synthetic methodology not trivially achieved by generic quinazoline-forming reactions. For procurement purposes, this means that the compound is not a commodity intermediate but a specialized building block whose preparation may involve intellectual property considerations, and whose supply chain may be more constrained than simpler 2-alkyl or 2-aryl quinazolinones.

Organic synthesis Quinazoline methodology Cyclopropyl introduction

Commercial Purity Benchmark: ≥95% Purity Standard Across Major Suppliers

2-Cyclopropyl-8-methyl-3H-quinazolin-4-one is commercially available at a purity specification of ≥95% (HPLC) from established chemical suppliers including CheMenu (Catalog CM622812) and Shiya Biopharm . This purity level is consistent with research-grade building blocks intended for further synthetic elaboration or preliminary biological screening. The molecular identity is confirmed by CAS registration (1416974-75-8) and MDL number (MFCD30478224). No pharmacopeial-grade or GMP-grade material is currently documented, reflecting the compound's status as a research intermediate rather than a pharmaceutical active ingredient.

Quality control Chemical procurement Purity specification

Evidence-Backed Application Scenarios for 2-Cyclopropyl-8-methyl-3H-quinazolin-4-one Procurement


PARP Inhibitor Lead Optimization and SAR Studies

Researchers developing PARP inhibitors can use 2-cyclopropyl-8-methyl-3H-quinazolin-4-one as a scaffold for SAR exploration, leveraging the established potency of the 8-methylquinazolinone core (IC50 0.13–0.27 μM range in L1210 cell-based PARP assay) [1]. The 2-cyclopropyl substituent provides a non-planar, sp3-rich modification at a position known to modulate potency and selectivity, offering a differentiated starting point from the extensively studied 2-aryl series. The compound can serve as a direct comparator to 2-methyl-8-methylquinazolinone or 2-phenyl-8-methylquinazolinone in head-to-head PARP inhibition assays to quantify the contribution of the cyclopropyl group to target engagement and isoform selectivity.

Quinazolinone Chemical Biology Tool Compound Synthesis

The compound is suited as a key intermediate for synthesizing chemical biology probes targeting quinazolinone-binding enzymes beyond PARP, including kinases, GPCRs, and ubiquitin-specific proteases (USPs) where quinazolinone scaffolds have demonstrated activity [1]. The 2-cyclopropyl group can be exploited for metabolic stability enhancement or as a conformational constraint to probe binding site topology. The dedicated synthetic method (CN109180575B) [2] provides a validated route for further functionalization at the quinazolinone core, enabling the preparation of focused libraries.

Fungicidal Quinazolinone Development Based on Substituent SAR

Patent literature describes 4(3H)-quinazolinones with cyclopropyl-containing substituents at position 2 as having fungicidal properties, particularly for powdery mildew control [1]. The combination of 2-cyclopropyl and 8-methyl substitution represents a distinct chemical space within this fungicidal chemotype. Agrochemical research groups can procure this compound for antifungal screening and as a reference standard for developing crop protection agents with differentiated substituent patterns.

Analytical Reference Standard for Quinazolinone Impurity Profiling

Given the increasing use of 8-methylquinazolin-4(3H)-one derivatives as PARP inhibitor pharmacophores in drug development pipelines, 2-cyclopropyl-8-methyl-3H-quinazolin-4-one can serve as a structurally characterized reference material for analytical method development, impurity identification, and process chemistry quality control [1]. Its well-defined CAS number and MDL identifier facilitate integration into chemical registration systems and regulatory documentation.

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